(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid

Description

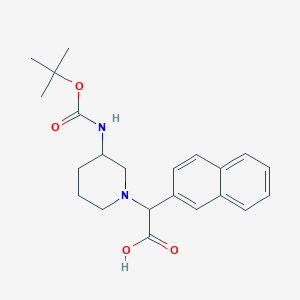

(3-Boc-Amino-Piperidin-1-yl)-Naphthalen-2-yl-Acetic Acid (CAS: 885276-52-8) is a synthetic organic compound characterized by a naphthalene ring system linked to a piperidine moiety via an acetic acid bridge. The piperidine ring is substituted at the 3-position with a Boc (tert-butoxycarbonyl)-protected amino group, a common strategy to enhance solubility and stability during synthetic processes . Its molecular formula is C₂₂H₂₈N₂O₄, with a molecular weight of 384.48 g/mol, and it is typically available in ≥97% purity for research applications .

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)23-18-9-6-12-24(14-18)19(20(25)26)17-11-10-15-7-4-5-8-16(15)13-17/h4-5,7-8,10-11,13,18-19H,6,9,12,14H2,1-3H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKMXWYQTZZMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-52-8 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-naphthalenyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid typically involves multiple steps. One common approach begins with the protection of the amine group on piperidine using tert-butoxycarbonyl (Boc) anhydride . This step is often carried out under mild conditions without the need for a catalyst or solvent, making it an eco-friendly process . The protected piperidine is then reacted with naphthalene-2-acetic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate :

(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics enable it to interact effectively with biological targets, making it a vital component in developing new therapeutic agents .

Case Studies :

- Research has indicated that derivatives of piperidine, including this compound, exhibit promising inhibitory activity against various viruses and may play roles in treating conditions such as influenza .

Biochemical Research

Investigating Receptor Interactions :

The compound is employed in studies focused on receptor interactions and signaling pathways. It aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets. The presence of the piperidine ring allows for specific interactions with biological receptors .

Applications in Drug Discovery :

Recent studies have highlighted the significance of structure-activity relationship (SAR) analyses involving piperidine derivatives, which include this compound. These analyses help identify key structural features that enhance biological activity against specific targets .

Drug Formulation

Enhancing Solubility and Bioavailability :

The unique structure of this compound improves solubility and bioavailability, making it valuable in formulating effective drug delivery systems. Its properties allow for better absorption and efficacy of the active pharmaceutical ingredients when incorporated into formulations .

Material Science

Advanced Materials Development :

In material science, this compound is explored for creating advanced materials such as polymers and coatings that require specific chemical functionalities. The compound's ability to participate in various chemical reactions makes it suitable for synthesizing novel materials with tailored properties .

Analytical Chemistry

Standardization in Analytical Techniques :

This compound serves as a standard in various analytical methods, aiding the development of techniques for detecting and quantifying similar compounds. Its stability and well-characterized properties make it an ideal candidate for use in calibrating analytical instruments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Investigates receptor interactions; aids drug discovery efforts |

| Drug Formulation | Enhances solubility and bioavailability in pharmaceutical formulations |

| Material Science | Used in developing advanced materials like polymers and coatings |

| Analytical Chemistry | Acts as a standard for various analytical techniques |

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety can interact with enzymes and receptors, modulating their activity. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| (3-Boc-Amino-Piperidin-1-yl)-Naphthalene | 885276-52-8 | C₂₂H₂₈N₂O₄ | 384.48 | 3-Boc-piperidine, naphthalene |

| (4-Boc-Amino-Piperidin-1-yl)-Naphthalene | 885275-41-2 | C₂₂H₂₈N₂O₄ | 384.48 | 4-Boc-piperidine, naphthalene |

| (3-Boc-Amino-Azetidin-1-yl)-Naphthalene | 885275-34-3 | C₂₀H₂₄N₂O₄ | 264.79 | Azetidine ring, naphthalene |

| Benzofuran Derivative | 885276-05-1 | C₁₈H₂₂N₂O₅ | 346.39 | Benzofuran, azetidine, Boc-protected |

Biological Activity

(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid is a synthetic compound characterized by a unique combination of a naphthalene moiety, a piperidine ring, and a tert-butyloxycarbonyl (Boc) protected amino group. This structural configuration suggests potential therapeutic applications, particularly in the fields of neurology and pain management. The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors.

Structural Characteristics

The compound's structure can be broken down as follows:

- Naphthalene Moiety : Known for its hydrophobic characteristics, contributing to the compound's interaction with lipid membranes and proteins.

- Piperidine Ring : This cyclic amine is frequently involved in drug design due to its ability to form hydrogen bonds and interact with biological receptors.

- Boc Protection : The Boc group serves as a protective mechanism during synthesis, allowing for selective reactions without altering the amino functionality.

Predicted Biological Activities

Based on its structural features, this compound is predicted to exhibit several biological activities:

- Anticonvulsant Properties : Similar compounds have been noted for their effects on neurotransmitter systems, potentially offering therapeutic benefits in epilepsy.

- Antidepressant Effects : The piperidine structure is common in antidepressant agents, suggesting this compound may influence serotonin or norepinephrine pathways.

- Enzyme Inhibition : The carboxylic acid functionality may allow for interactions with various enzymes, potentially modulating metabolic pathways.

The mechanism of action for this compound likely involves:

- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, impacting signal transduction pathways.

- Enzyme Interaction : The compound could inhibit specific enzymes involved in metabolic processes, affecting cellular functions.

In Vitro and In Silico Studies

Recent studies have employed both in vitro assays and computational modeling to evaluate the biological activity of this compound:

- Molecular Docking Studies : These studies have predicted binding affinities to various receptor sites, suggesting potential interactions with serotonin and dopamine receptors.

- In Vitro Assays : Preliminary tests indicate that the compound may exhibit moderate inhibitory effects on certain enzyme activities relevant to neurological functions.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Aminobutyl)-naphthalene-2-carboxylic acid | Naphthalene with an amine and carboxylic acid | Potential anti-inflammatory effects |

| (R)-N-(1-Amino-2-methylpropyl)-naphthalene-2-carboxamide | Naphthalene with an amide | Antidepressant properties |

| 3-(Boc-amino)-pyrrolidine-1-carboxylic acid | Pyrrolidine instead of piperidine | Neuroprotective effects |

Case Studies and Research Findings

Several studies have highlighted the biological relevance of piperidine derivatives similar to this compound:

- Anticonvulsant Activity : Research has shown that piperidine derivatives can modulate GABAergic systems, providing a basis for further exploration of this compound in epilepsy treatments .

- Antidepressant Effects : A study indicated that modifications in piperidine structures can enhance binding affinity at serotonin receptors, suggesting potential antidepressant properties for this compound .

- Enzyme Inhibition : Investigations into related compounds have demonstrated their ability to inhibit key metabolic enzymes, which could translate into similar effects for this compound .

Q & A

Basic Questions

Q. What are the critical steps and reagents for synthesizing (3-Boc-amino-piperidin-1-yl)-naphthalen-2-yl-acetic acid, particularly regarding Boc protection and deprotection?

- Methodological Answer : Synthesis typically involves coupling the piperidine and naphthalene moieties via reductive amination or nucleophilic substitution. The Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ in acetone) to protect the amine . Deprotection is achieved with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving the acid-sensitive naphthalene core . Critical reagents include Na(OAc)₃BH for selective reductions and acetic acid to stabilize intermediates during coupling .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Purity : Assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with purity thresholds >97% (GC) as a baseline .

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is gold-standard, with key indicators including R factor (<0.1) and data-to-parameter ratio (>10:1) . Nuclear magnetic resonance (NMR) corroborates proton environments, particularly the Boc group (δ ~1.4 ppm for tert-butyl) and naphthalene protons (δ ~7.2–8.5 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., DCM) and acidic vapors (TFA) .

- Emergency Measures : In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for specific first-aid protocols .

Advanced Research Questions

Q. How can contradictions in crystallographic data between structurally analogous compounds be resolved?

- Methodological Answer :

- Parameter Comparison : Evaluate crystallographic metrics like R factor (measure of agreement between observed and calculated data) and mean bond-length deviations. For example, a study with R = 0.083 and mean C–C bond deviation of 0.005 Å indicates moderate reliability , while lower R values (e.g., 0.055) suggest higher precision .

- Computational Validation : Use density functional theory (DFT) to optimize geometries and compare with experimental data, resolving discrepancies in bond angles or torsional strain .

Q. What strategies optimize coupling efficiency between the piperidine and naphthalene moieties?

- Methodological Answer :

- Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DCE) with mild acids (acetic acid) to stabilize intermediates . Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance yield in aromatic substitutions.

- Temperature Control : Gradual warming (0°C to room temperature) during Boc deprotection minimizes side reactions .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify bottlenecks .

Q. How can environmental impact assessments be integrated into experimental designs for this compound?

- Methodological Answer :

- Fate and Transport Studies : Evaluate biodegradation (e.g., OECD 301F test) and photolysis in aqueous systems. Structural analogs like naphthalene derivatives show persistence in soil, necessitating ecotoxicity assays (e.g., Daphnia magna LC50) .

- Life-Cycle Analysis (LCA) : Quantify waste streams (e.g., TFA, DCM) and propose green alternatives (e.g., scCO₂ for extractions) .

- Risk Modeling : Apply the European Union’s REACH framework to assess bioaccumulation potential using logP values (predicted ~3.5 for this compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.